ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a benzoate group, a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the aromatic rings could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl ester and aromatic rings could make the compound relatively non-polar and soluble in organic solvents .Scientific Research Applications
Molecular Synthesis and Characterization
A foundational aspect of research into this compound involves its synthesis and characterization. Studies have explored the synthesis of related compounds with potential antimicrobial properties. For example, derivatives of quinazolines, which share structural similarities with the chemical , have been synthesized and evaluated for their antibacterial and antifungal activities, indicating a pathway for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Molecular Structure Studies
The compound's molecular structure, especially its hydrogen-bonding capabilities, has been a subject of interest. Investigations into substituted 4-pyrazolylbenzoates have highlighted the importance of hydrogen bonds in forming supramolecular structures, which could have implications for the development of materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Spectroscopy and Molecular Docking
Research has also focused on the spectroscopic analysis and molecular docking studies of similar compounds. These studies provide insights into the molecule's stability, charge delocalization, and potential inhibitory activities against specific receptors or enzymes. For instance, a study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlighted its nonlinear optical properties and potential as an inhibitor against pyrrole inhibitor, which could be significant for developing new therapeutic agents (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Asymmetric Synthesis
The compound's potential in asymmetric synthesis, particularly in constructing chiral building blocks for alkaloid synthesis, has been explored. This process is crucial for creating substances with specific optical activities, which is vital in the pharmaceutical industry for producing drugs with desired efficacy and minimal side effects (Hirai, Terada, Yamazaki, & Momose, 1992).
Green Chemistry Applications
Finally, the synthesis of polysubstituted pyrroles in an eco-friendly manner using surfactants in aqueous media has been reported. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. Such research could pave the way for more sustainable practices in the chemical industry (Kumar, Rāmānand, & Tadigoppula, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-3-32-23(31)18-9-11-20(12-10-18)25-21(30)16-33-24-27-26-22(19-8-6-7-17(2)15-19)29(24)28-13-4-5-14-28/h4-15H,3,16H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNFDYWQBLYKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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